molecular formula AuCl4H3O B6360573 Chloroauric acid hydrate CAS No. 27988-77-8

Chloroauric acid hydrate

Cat. No.: B6360573
CAS No.: 27988-77-8
M. Wt: 357.8 g/mol
InChI Key: OVJUDSKPNIBLOO-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroauric acid hydrate, with the chemical formula HAuCl₄·xH₂O (where x is typically 3 or 4), is an inorganic gold(III) compound that serves as a fundamental precursor in advanced scientific research . It is a hygroscopic, light-sensitive material commonly appearing as orange-yellow crystals and must be stored in dark, dry conditions to maintain stability . In solution, the compound dissociates into H⁺ and the planar [AuCl₄]⁻ anion, where gold is in the +3 oxidation state . This compound is indispensable in nanotechnology for the synthesis of gold nanoparticles (AuNPs) and nanoclusters . The size, shape, and properties of the resulting nanoparticles can be precisely controlled by reducing HAuCl₄ under varying conditions with agents such as sodium citrate or sodium borohydride . These nanoparticles are pivotal in biomedical applications, including targeted drug delivery, cancer therapy, and biological imaging, due to their unique optical properties and biocompatibility . Subcutaneous injections of chloroauric acid solutions have been shown to efficiently biosynthesize fluorescent gold nanoclusters specifically within tumor tissues, enabling precise bio-marking . Beyond nanomedicine, this compound is widely used in catalysis for facilitating chemical reactions like carbonylation and serving in pollution control . It is also critical in the electronics industry for gold electroplating and creating conductive pathways on components . Furthermore, it plays a central role in analytical chemistry and the recycling of gold from electronic waste, providing an efficient method for gold dissolution and recovery . Researchers must note that the mechanism of action for this compound often involves its reduction to elemental gold or its role as a source of Au³⁺ ions for complex formation . It is a strong monoprotic acid and requires careful handling as it is corrosive and a strong irritant to the eyes, skin, and mucous membranes . Exposure to alkaline conditions induces hydrolysis, forming gold(III) hydroxide . A critical safety warning: contact with ammonia must be strictly avoided, as it can lead to the formation of shock-sensitive fulminating gold . This product is intended For Research Use Only. It is not for human or veterinary use .

Properties

IUPAC Name

trichlorogold;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJUDSKPNIBLOO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl.Cl[Au](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuCl4H3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16961-25-4, 27988-77-8
Record name Tetrachloroauric acid trihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16961-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrogen tetrachloroaurate hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27988-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Batch Reactor Synthesis

  • Vessel Design : Glass-lined reactors resist HCl corrosion.

  • Process Control : Real-time monitoring of pH and temperature ensures consistent hydration states (x = 3 or 4).

Continuous-Flow Systems

  • Microreactors : Enhance heat transfer and mixing, reducing reaction time to 30 minutes.

  • Yield : 99.2% at 100°C with a flow rate of 10 mL/min.

Challenges :

  • Hygroscopicity necessitates inert gas packaging.

  • Light sensitivity requires amber glass storage.

Quality Control and Characterization

Analytical Techniques

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Confirms Au content ≥49%.

  • Thermogravimetric Analysis (TGA) : Determines hydration degree (3.2–4.1 H₂O molecules per formula unit).

Purity Standards

GradeTrace Metals (ppm)Application
Industrial≤100Catalysis, electroplating
Pharmaceutical≤10Drug delivery systems

Case Study :
A pharmaceutical manufacturer achieved 99.995% purity using H₂O₂-HCl synthesis, meeting FDA guidelines for nanomedicine applications .

Chemical Reactions Analysis

Reduction Reactions

Chloroauric acid hydrate is most notably reduced to metallic gold or gold nanoparticles (AuNPs) through various methods:

Common Reducing Agents and Products

Reducing AgentConditionsPrimary ProductParticle Size (nm)References
Sodium citrateBoiling aqueous solutionSpherical AuNPs20–27
Sodium borohydrideRoom temperature, aqueous phaseUltra-small AuNPs2–5
Ascorbic acidAmbient conditionsAnisotropic Au nanostructures10–50
Oxalic acidAcidic aqueous solutionMetallic gold precipitateN/A
Sodium metabisulfiteAqueous solutionHigh-purity gold powderN/A

Key Findings :

  • The Turkevich method (sodium citrate reduction) produces monodisperse AuNPs, with size inversely correlated to reaction temperature .

  • Sodium borohydride generates smaller nanoparticles due to rapid nucleation .

  • Silver nanostructure replacement : HAuCl₄ reacts with Ag nanoparticles via galvanic replacement, forming hollow Au-Ag nanostructures. This occurs in two steps:

    • Epitaxial deposition of Au on Ag templates.

    • Dealloying to create porous structures .

Reaction Example :

[AuCl4]+3 eAu0+4 Cl\text{[AuCl}_4\text{]}^- + 3\ e^- \rightarrow \text{Au}^0 + 4\ \text{Cl}^-

Hydrolysis and Base Reactions

Exposure to alkaline conditions induces hydrolysis:

Mechanism :

[AuCl4]+3 OHAu(OH)3+4 Cl\text{[AuCl}_4\text{]}^- + 3\ \text{OH}^- \rightarrow \text{Au(OH)}_3 + 4\ \text{Cl}^-

Subsequent dehydration forms gold(III) oxide:

2 Au(OH)3Au2O3+3 H2O2\ \text{Au(OH)}_3 \rightarrow \text{Au}_2\text{O}_3 + 3\ \text{H}_2\text{O}

Conditions :

  • Complete hydrolysis occurs at pH > 7.

  • Thallium tetrachloroaurate (Tl[AuCl₄]) precipitates in nonpolar solvents due to low solubility .

Complexation and Ligand Exchange

Chloroauric acid forms stable complexes with organic and inorganic ligands:

Notable Reactions

  • Thiourea : Reduces Au³⁺ to Au¹⁺ while forming coordination complexes:

    [AuCl4]+3 CS(NH2)2[Au(CS(NH2)2)]++CO(NH2)2+S+2 Cl\text{[AuCl}_4\text{]}^- + 3\ \text{CS(NH}_2\text{)}_2 \rightarrow \text{[Au(CS(NH}_2\text{)}_2\text{)]}^+ + \text{CO(NH}_2\text{)}_2 + \text{S} + 2\ \text{Cl}^-

    This produces gold-thiourea complexes used in gold extraction .

  • Histidine : In microdroplets, HAuCl₄ reacts with histidine to form catalytically active Au₅ clusters within 1 ms. The major product is [Au + 2His–2H]⁻, identified via mass spectrometry .

Decomposition and Thermal Reactions

Thermal decomposition pathways include:

  • At 254°C : Solid HAuCl₄ decomposes to gold(III) chloride (Au₂Cl₆) and HCl :

    2 HAuCl4Au2Cl6+2 HCl2\ \text{HAuCl}_4 \rightarrow \text{Au}_2\text{Cl}_6 + 2\ \text{HCl}
  • Under chlorine gas : Forms Au₂Cl₆, a precursor for gold halides .

Explosive and Hazardous Reactions

  • Ammonia exposure : Produces fulminating gold (AuN·H₂O), a shock-sensitive compound :

    [AuCl4]+NH3AuNH2O+NH4Cl\text{[AuCl}_4\text{]}^- + \text{NH}_3 \rightarrow \text{AuN}·\text{H}_2\text{O} + \text{NH}_4\text{Cl}

Scientific Research Applications

Chloroauric acid hydrate (HAuCl₄·xH₂O) is an inorganic compound with significant applications in scientific research, medicine, and industry . It is a versatile precursor for synthesizing gold nanoparticles (AuNPs) and is utilized in various processes due to its unique properties.

Scientific Research Applications

This compound finds extensive use in scientific research across various disciplines.

Chemistry It serves as a precursor for synthesizing gold nanoparticles, which are used in catalysis, electronics, and materials science. The size, shape, and properties of these nanoparticles can be controlled by varying reaction conditions.

Biology Gold nanoparticles derived from this compound are employed in biological imaging, drug delivery, and as biosensors. Their unique optical properties make them valuable in these applications.

Medicine This compound is explored for drug delivery systems and cancer treatment, leveraging the biocompatibility and targeting capabilities of gold nanoparticles. Gold nanoparticles synthesized from chloroauric acid have shown potential in targeting cancer cells specifically without affecting surrounding healthy tissues.

Industry this compound is used in the production of high-purity gold for electronic components and as a catalyst in various chemical reactions. It is also utilized in gold electroplating and as a catalyst in organic transformations, including asymmetric aldol reactions and carbonylation of olefins and amines. It is extensively used in the refining process of gold from ores and scrap materials due to its ability to dissolve gold.

This compound exhibits biological activity through several mechanisms.

  • Nanoparticle Synthesis The reduction of chloroauric acid leads to the formation of gold nanoparticles, which can enhance drug delivery systems and imaging techniques.
  • Cellular Interaction Studies indicate that chloroauric acid can influence cellular processes such as signaling pathways, gene expression, and metabolic activities. Its interaction with biomolecules may result in enzyme inhibition or activation, leading to changes in cellular function.
  • Anti-inflammatory Properties Some research suggests that gold compounds derived from chloroauric acid may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Case Studies

Tumor Targeting with Gold Nanoparticles Subcutaneous injections of millimolar chloroauric acid solution near xenograft tumors led to the efficient biosynthesis of fluorescent gold nanoclusters without significant dissemination to the surrounding normal tissues, allowing specific fluorescent self-bio-marking of the tumors . In a study involving xenograft tumors in nude mice, subcutaneous injections of chloroauric acid solution resulted in the efficient biosynthesis of fluorescent gold nanoclusters. This method allowed for specific fluorescent self-bio-marking of tumors while minimizing dissemination to normal tissues.

Detection Applications Label-free okadaic acid detection using the growth of gold nanoparticles in sensor gaps as a conductive tag .

Applications in Medicine and Industry

This compound has diverse applications across various domains.

  • Nanomedicine Used to create gold nanoparticles for targeted drug delivery systems and imaging agents.
  • Biosensors Gold nanoparticles derived from chloroauric acid are employed in biosensing technologies due to their unique optical properties.
  • Catalysis It serves as a catalyst in several chemical reactions due to its high reactivity and ability to form complexes with ligands.

Mechanism of Action

The mechanism by which chloroauric acid hydrate exerts its effects is primarily through its ability to form gold nanoparticles. These nanoparticles exhibit unique optical, electronic, and catalytic properties due to their high surface area and quantum effects. The molecular targets and pathways involved include interactions with cellular components, leading to applications in drug delivery and imaging .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Noble Metal Chloride Hydrates
Parameter HAuCl₄·3H₂O H₂PtCl₆·6H₂O K₂PdCl₄
Metal Content ~49% Au ~37% Pt ~34% Pd
Reduction Potential (E°) +1.002 V (Au³⁺/Au⁰) +0.735 V (Pt⁴⁺/Pt⁰) +0.915 V (Pd²⁺/Pd⁰)
Cost (per gram) $150–$200 $300–$400 $100–$150
Table 2: Supplier Specifications for HAuCl₄ Hydrates
Supplier Hydration State Purity Key Use Case
Sigma-Aldrich 4H₂O ≥99.9% Photothermal agents
Aladdin 3H₂O 99.995% trace metals Drug delivery
Sinopharm 4H₂O 99.99% Catalysis

Research Findings and Industrial Relevance

  • Catalytic Efficiency : HAuCl₄-derived AuNPs exhibit superior stability in biomedical applications compared to PtNPs, which aggregate under physiological conditions .
  • Cost-Effectiveness : Palladium chloride is cheaper than HAuCl₄ but less effective in oxidation reactions .
  • Safety : HAuCl₄ requires stringent handling due to its hygroscopic nature, while Chloroplatinic acid poses lower inhalation risks .

Biological Activity

Chloroauric acid hydrate, chemically represented as HAuCl₄·xH₂O, is an inorganic compound that has garnered significant interest in various scientific fields due to its biological activity, particularly in nanomedicine. This article delves into the biological properties and applications of this compound, supported by data tables, research findings, and case studies.

Overview of this compound

  • Chemical Formula : HAuCl₄·xH₂O
  • Molecular Weight : Approximately 357.79 g/mol for the trihydrate form
  • Physical Appearance : Orange-yellow crystalline solid
  • Solubility : Highly soluble in water and alcohols

This compound serves as a precursor for the synthesis of gold nanoparticles (AuNPs), which have numerous applications in biomedical fields such as drug delivery, imaging, and photothermal therapy.

This compound exhibits biological activity through several mechanisms:

  • Nanoparticle Synthesis : The reduction of chloroauric acid leads to the formation of gold nanoparticles, which can enhance drug delivery systems and imaging techniques. Gold nanoparticles synthesized from chloroauric acid have shown potential in targeting cancer cells specifically without affecting surrounding healthy tissues .
  • Cellular Interaction : Studies indicate that chloroauric acid can influence cellular processes such as signaling pathways, gene expression, and metabolic activities. Its interaction with biomolecules may result in enzyme inhibition or activation, leading to changes in cellular function .
  • Anti-inflammatory Properties : Some research suggests that gold compounds derived from chloroauric acid may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions .

Case Studies

  • Tumor Targeting with Gold Nanoparticles :
    • In a study involving xenograft tumors in nude mice, subcutaneous injections of chloroauric acid solution resulted in the efficient biosynthesis of fluorescent gold nanoclusters. This method allowed for specific fluorescent self-bio-marking of tumors while minimizing dissemination to normal tissues .
  • Detection Applications :
    • Chloroauric acid has been utilized in label-free detection methods where gold nanoparticles serve as conductive tags for sensing applications. This demonstrates its versatility beyond therapeutic uses, extending into diagnostic fields .

Summary of Key Studies

StudyFocusFindings
Pan et al. (2017)Synthesis of AuNPsDemonstrated effective synthesis of AuNPs using chloroauric acid and sodium citrate, highlighting the impact of temperature on nanoparticle size .
Buckingham et al. (2008)Structural AnalysisInvestigated the hydrogen bonding interactions within chloroauric acid hydrates and their implications for stability and reactivity .
PMC Article (2020)Microdroplet ReactionsExplored rapid reactions involving chloroauric acid and histidine under microdroplet conditions, yielding catalytically active species .

Applications in Medicine and Industry

This compound has diverse applications across various domains:

  • Nanomedicine : Used to create gold nanoparticles for targeted drug delivery systems and imaging agents.
  • Biosensors : Gold nanoparticles derived from chloroauric acid are employed in biosensing technologies due to their unique optical properties.
  • Catalysis : It serves as a catalyst in several chemical reactions due to its high reactivity and ability to form complexes with ligands.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing gold nanoparticles (AuNPs) using Chloroauric acid hydrate, and how do experimental parameters influence particle size and morphology?

  • Methodological Answer : The Turkevich method (reduction with citrate) and Brust-Schiffrin method (two-phase synthesis with thiol ligands) are widely used. Adjusting the molar ratio of HAuCl₄ to reducing agents (e.g., sodium citrate or ascorbic acid) controls nucleation and growth. For example, higher citrate concentrations yield smaller AuNPs (5–20 nm) due to stronger stabilization . Temperature (70–100°C) and pH (4–6) also affect crystallinity and aggregation .

Q. How can researchers characterize the purity and hydration degree of this compound?

  • Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify gold content (≥49% Au by weight in HAuCl₄·4H₂O) . Thermogravimetric analysis (TGA) determines hydration degree (e.g., ~3–4 H₂O molecules per formula unit) by measuring mass loss at 100–150°C . Trace metal impurities (e.g., Fe, Ag) should be ≤55 ppm for catalytic applications .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Store at 2–8°C in darkness to prevent decomposition . Use fume hoods and PPE (gloves, goggles) due to its corrosive nature (risk phrases: R36/38, R43). Neutralize spills with sodium bicarbonate and dispose of waste via approved heavy-metal protocols .

Advanced Research Questions

Q. How can this compound be optimized for synthesizing anisotropic gold nanostructures (e.g., nanorods, nanostars) with tailored plasmonic properties?

  • Methodological Answer : Seed-mediated growth with cetyltrimethylammonium bromide (CTAB) and silver nitrate (AgNO₃) directs anisotropic growth. Adjusting HAuCl₄ concentration (0.5–1 mM) and reducing agent (ascorbic acid) ratios controls aspect ratio and surface plasmon resonance (SPR) peaks (600–900 nm) . UV-Vis-NIR spectroscopy and TEM validate morphology .

Q. What strategies resolve contradictions in optical or catalytic performance data for AuNPs derived from HAuCl₄·xH₂O?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., chloride ions) or inconsistent hydration states. Pre-purify HAuCl₄ via recrystallization in HCl . Use standardized characterization (e.g., XPS for surface chemistry, HRTEM for defect analysis) to correlate synthesis conditions with catalytic activity (e.g., CO oxidation) .

Q. How is this compound integrated into electrochemical biosensors for ultrasensitive detection of biomarkers?

  • Methodological Answer : HAuCl₄ serves as a precursor for gold nanostructure-modified electrodes. For example, DNA tetrahedral scaffolds functionalized with AuNPs enhance electron transfer in aptasensors, achieving detection limits of 0.1 pg/mL for aflatoxins . Optimize electrodeposition parameters (voltage, time) to control AuNP density and sensor reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.